molecular formula C14H21N3O2 B5802271 N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide

N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide

Cat. No. B5802271
M. Wt: 263.34 g/mol
InChI Key: PQFREOYSSRQJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as MPAA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has been found to have a mechanism of action that affects the biochemical and physiological processes within the body. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This means that it increases the levels of serotonin in the brain, which helps to regulate mood, and activates the 5-HT1A receptor, which has anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which helps to regulate mood. It also activates the 5-HT1A receptor, which has anxiolytic and antidepressant effects. Additionally, this compound has been found to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide in lab experiments is that it has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. This makes it a potentially useful tool for studying these conditions in a controlled environment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide. One area of research involves further investigating its mechanism of action. This will help to better understand how this compound affects the biochemical and physiological processes within the body. Another area of research involves studying the potential use of this compound in the treatment of other conditions, such as obsessive-compulsive disorder and post-traumatic stress disorder. Additionally, research could be conducted to investigate the potential use of this compound in combination with other drugs to enhance its effects.

Synthesis Methods

N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with piperazine in the presence of triethylamine. Another method involves the reaction of 2-methoxybenzoic acid with N-methylpiperazine in the presence of dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to obtain this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(4-methyl-1-piperazinyl)acetamide has been studied for its potential use in various scientific research applications. One area of research involves its use as a potential treatment for anxiety and depression. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. Another area of research involves its use as a potential treatment for neuropathic pain. Studies have shown that this compound has analgesic effects in animal models of neuropathic pain.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16-7-9-17(10-8-16)11-14(18)15-12-5-3-4-6-13(12)19-2/h3-6H,7-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFREOYSSRQJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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